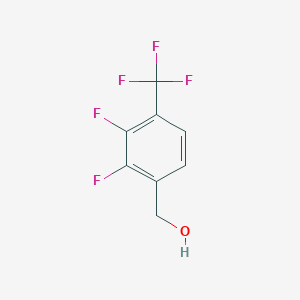

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

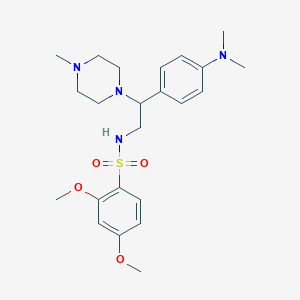

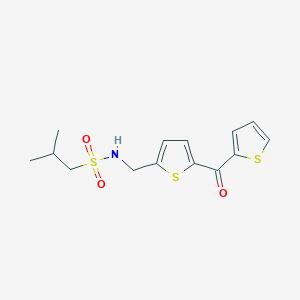

2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol is a chemical compound used as a pharmaceutical intermediate . It is also used to predict the NMR spectrum . The compound is solid in physical form .

Molecular Structure Analysis

The molecular formula of this compound is C8H5F5O . The InChI code for the compound is 1S/C8H5F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2,14H,3H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.12 . It is solid in physical form . The storage temperature is ambient .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization Techniques

2-Benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt, is utilized to convert alcohols into benzyl ethers upon warming, demonstrating the utility of specific benzyl alcohols in facilitating benzylation reactions with good to excellent yield (Poon & Dudley, 2006). Similarly, the combination of secondary benzyl alcohol and metal triflate catalyzes secondary benzylation across various nucleophiles, indicating the versatility of benzyl alcohols in the presence of metal triflates for alkylation purposes (Noji et al., 2003).

Metal-Catalyzed Reactions

Metal triflate-catalyzed cationic benzylation and allylation of 1,3-dicarbonyl compounds using 1-phenylethyl cations generated from substituted 1-phenylethanols showcases the catalytic prowess of metal triflates in facilitating high-yield benzylated products (Noji et al., 2007). This highlights a method for incorporating benzyl groups into sensitive molecular frameworks efficiently.

Fluorination Techniques

Recent advancements in the trifluoromethylation of alkenes and alkynes using an inorganic electride as a radical generator underscore the importance of the trifluoromethyl group in altering organic molecule properties. This method is significant for its simplicity, efficiency, and environmental benignity, marking a step forward in hydrotrifluoromethylation techniques (Choi et al., 2014).

Catalyst Development and Application

The development of a copper metallaphotoredox-mediated direct deoxytrifluoromethylation, activating alcohol substrates in situ for C(sp3)-CF3 bond formation, represents a breakthrough in the efficient incorporation of high-value fluorine atoms into drug-like molecules. This method emphasizes the pharmaceutical benefits of the trifluoromethyl group in small-molecule drug candidates (Intermaggio et al., 2022).

Environmental and Green Chemistry

The use of polyfluorinated alcohols for haloperoxidation and electrophilic aromatic chlorination without a metal catalyst presents an environmentally friendly approach to catalysis. This showcases the utility of polyfluorinated alcohols in promoting less reactive arene chlorination and represents a new manifestation of template catalysis (Ben-Daniel et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical pathways due to their reactivity .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (21212) and its solid physical form suggest that it may have specific pharmacokinetic characteristics .

Result of Action

The compound’s reactivity suggests that it could potentially induce various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol. For instance, the compound’s storage and shipping temperature is ambient, suggesting that it is stable under normal environmental conditions .

Eigenschaften

IUPAC Name |

[2,3-difluoro-4-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2,14H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHLVDCBIBCSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

238403-50-4 |

Source

|

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)

![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2725090.png)

![Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2725091.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2725092.png)

![4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2725093.png)

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one](/img/structure/B2725095.png)